Unveiling Orlandin: A Technical Guide to the Fungal Metabolite's Discovery, Isolation, and Characterization
Unveiling Orlandin: A Technical Guide to the Fungal Metabolite's Discovery, Isolation, and Characterization
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide has been compiled detailing the discovery, isolation, and characterization of orlandin, a dimeric coumarin produced by the fungus Aspergillus niger. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, providing a consolidated overview of the foundational research and methodologies associated with this fungal metabolite.
Orlandin (C₂₂H₁₈O₈), a nontoxic fungal metabolite, was first reported in 1979 by Cutler and his colleagues.[1] It is structurally a dimer of 7-hydroxy-4-methoxy-5-methylcoumarin.[2] This guide presents the key experimental protocols, quantitative data, and relevant biological pathways associated with orlandin, aiming to facilitate further research and application.
Physicochemical Properties of Orlandin
A summary of the key physicochemical properties of orlandin is provided below.
| Property | Value | Source |
| Molecular Formula | C₂₂H₁₈O₈ | --INVALID-LINK-- |
| Molecular Weight | 410.4 g/mol | --INVALID-LINK-- |
| Appearance | White crystals | Cutler et al., 1979 |
| Melting Point | 291-292 °C | Cutler et al., 1979 |
Discovery and Isolation
The discovery of orlandin originated from the screening of metabolites from Aspergillus niger for biological activity. The following sections detail the original experimental protocols for the fermentation, extraction, and purification of orlandin.
Fermentation Protocol
The production of orlandin was achieved through the submerged fermentation of Aspergillus niger strain FJI-312.
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Culture Medium: The fungus was cultivated in a liquid medium composed of 2% sucrose and 2% yeast extract.
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Incubation: The cultures were incubated at 28°C on a rotary shaker for 10 days.
Extraction and Purification Workflow
The following workflow outlines the sequential steps for the isolation and purification of orlandin from the fungal culture.
Detailed Isolation Protocol
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Filtration: The 10-day-old culture was filtered to separate the mycelia from the culture filtrate.
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Extraction: The culture filtrate was extracted three times with equal volumes of ethyl acetate. The combined ethyl acetate extracts were then concentrated under reduced pressure to yield a crude extract.
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Column Chromatography: The crude extract was subjected to silica gel column chromatography. The column was eluted with a gradient of chloroform to methanol.
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Crystallization: Fractions exhibiting biological activity were combined, concentrated, and the resulting solid was recrystallized from acetone to yield pure, white crystals of orlandin.
Structural Elucidation
The chemical structure of orlandin was determined using a combination of spectroscopic techniques.
Spectroscopic Data
| Technique | Key Observations |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 410, consistent with the molecular formula C₂₂H₁₈O₈. |
| ¹H Nuclear Magnetic Resonance (NMR) | Signals corresponding to aromatic protons, methoxy groups, and methyl groups. |
| ¹³C Nuclear Magnetic Resonance (NMR) | Resonances confirming the presence of 22 carbon atoms, including those of carbonyl groups, aromatic rings, and aliphatic carbons. |
| Infrared (IR) Spectroscopy | Absorption bands indicative of hydroxyl, carbonyl (lactone), and aromatic functionalities. |
| Ultraviolet (UV) Spectroscopy | Absorption maxima suggesting a coumarin-type chromophore. |
Biological Activity
Orlandin was initially identified due to its plant growth inhibiting properties.
Wheat Coleoptile Bioassay
The biological activity of orlandin was assessed using a wheat coleoptile bioassay, a standard method for evaluating plant growth regulators.
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Procedure: Wheat (Triticum aestivum) coleoptiles were grown in the dark for 4 days. Sections of the coleoptiles were then incubated in solutions containing various concentrations of orlandin.
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Results: The elongation of the coleoptiles was measured after 18-24 hours.
Quantitative Bioactivity Data
| Concentration (M) | % Inhibition of Wheat Coleoptile Elongation |
| 10⁻³ | 100 |
| 10⁻⁴ | 60 |
| 10⁻⁵ | 20 |
Data extracted from Cutler et al., 1979.
Toxicity
Orlandin was found to be nontoxic in day-old cockerels at a dose of 500 mg/kg.[1]
Biosynthesis of Orlandin
Orlandin is a polyketide, synthesized in Aspergillus niger through a complex biosynthetic pathway. The proposed pathway involves the dimerization of a coumarin precursor.
Conclusion
This technical guide provides a foundational understanding of the fungal metabolite orlandin, from its initial discovery and isolation to its chemical characterization and biological activity. The detailed protocols and compiled data offer a valuable resource for scientists interested in natural product chemistry, fungal biotechnology, and the development of novel bioactive compounds. Further research into the specific signaling pathways affected by orlandin and its potential applications is warranted.
